molecular formula C13H18O3 B1205074 3,5-Diisopropylsalicylic acid CAS No. 2215-21-6

3,5-Diisopropylsalicylic acid

Cat. No.: B1205074
CAS No.: 2215-21-6
M. Wt: 222.28 g/mol
InChI Key: XUFUYOGWFZSHGE-UHFFFAOYSA-N
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Description

3,5-Diisopropylsalicylic acid is an organic compound with the molecular formula C13H18O3. It is a derivative of salicylic acid, characterized by the presence of two isopropyl groups at the 3 and 5 positions of the benzene ring. This compound is known for its white to off-white crystalline appearance and is used in various chemical and pharmaceutical applications.

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The global 3,5-Diisopropylsalicylic acid market size is expected to gain market growth in the forecast period of 2023 to 2028 .

Mechanism of Action

Target of Action

3,5-Diisopropylsalicylic acid (DIPS) is a derivative of salicylic acid . The primary target of salicylic acid, and by extension DIPS, is the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and thromboxanes, which are involved in inflammation and pain signaling .

Mode of Action

DIPS, like salicylic acid, irreversibly inhibits COX-1 and COX-2 . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . The reduction in these molecules leads to decreased inflammation and pain signaling .

Biochemical Pathways

The primary biochemical pathway affected by DIPS is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, DIPS prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . This results in a decrease in the signaling molecules that promote inflammation and pain.

Pharmacokinetics

It has been identified in human blood, suggesting that it can be absorbed and distributed in the body .

Result of Action

The primary result of DIPS action is a reduction in inflammation and pain signaling due to the inhibition of COX-1 and COX-2 . This leads to a decrease in the production of prostaglandins and thromboxanes, which are key players in these processes .

Action Environment

The action of DIPS can be influenced by environmental factors. For example, the presence of other compounds, such as copper(II), can form complexes with DIPS, potentially affecting its activity . Additionally, the pH of the environment can influence the formation of these complexes

Biochemical Analysis

Biochemical Properties

3,5-Diisopropylsalicylic acid plays a significant role in biochemical reactions, particularly as an OH-inactivating ligand in its complexes with copper (II) . It has been used as a starting reagent in the synthesis of zinc (II) and cadmium (II) carboxylate complexes . The compound interacts with enzymes and proteins, forming complexes that can influence their activity. For instance, it has been observed to interact with copper (II) ions, forming stable complexes that can inhibit or activate certain enzymatic reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound has been identified in human blood, indicating its potential impact on human cellular processes . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . This suggests that this compound can alter cellular functions, potentially affecting cell signaling and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an OH-inactivating ligand, forming complexes with metal ions such as copper (II) . These complexes can inhibit or activate enzymes, leading to changes in gene expression and cellular metabolism. The compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity and influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, it can cause toxic or adverse effects, including respiratory irritation and eye irritation . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . The compound’s structure allows it to participate in biochemical reactions, forming complexes with metal ions and other biomolecules. These interactions can alter metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with specific biomolecules, which can affect its activity and function. Understanding the transport and distribution of this compound is essential for elucidating its role in cellular processes and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell, highlighting the importance of understanding its subcellular distribution. This knowledge can provide insights into the mechanisms by which this compound exerts its effects on cellular function and biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diisopropylsalicylic acid can be synthesized from salicylic acid through alkylation. The process involves the reaction of salicylic acid with isopropanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures (around 70°C) for several hours to achieve the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diisopropylsalicylic acid undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

    Etherification: Formation of ethers through reaction with alkyl halides.

    Acid-Base Reactions: Reacts with bases to form corresponding salts.

Common Reagents and Conditions:

    Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).

    Etherification: Alkyl halides and base catalysts (e.g., sodium hydroxide).

    Acid-Base Reactions: Bases such as sodium hydroxide or potassium hydroxide.

Major Products:

    Esters: Formed from esterification reactions.

    Ethers: Resulting from etherification reactions.

    Salts: Produced from acid-base reactions.

Comparison with Similar Compounds

Uniqueness: 3,5-Diisopropylsalicylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential anti-inflammatory and anticancer activities set it apart from other salicylic acid derivatives .

Properties

IUPAC Name

2-hydroxy-3,5-di(propan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16/h5-8,14H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFUYOGWFZSHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062257
Record name Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)-
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Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2215-21-6
Record name 3,5-Diisopropylsalicylic acid
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Record name 3,5-Diisopropylsalicylic acid
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Record name Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)-
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Record name Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)-
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Record name 3,5-diisopropylsalicylic acid
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Record name 3,5-DIISOPROPYLSALICYLIC ACID
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Synthesis routes and methods

Procedure details

Salicylic acid (0.67 m) was alkylated with 1.33 m isopropanol using 3.3 m concentrated sulphuric acid as catalyst at 70°C for six hours, to give 2-hydroxy-3,5-diisopropyl benzoic acid (m.p. 113°-116°C) in 40% yield. This was esterified to form the methyl ester and converted into its hydrazide using hydrate in aqueous ethanol. The hydrazide had a melting point of 111°-113°C and the following elemental analysis by weight:
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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